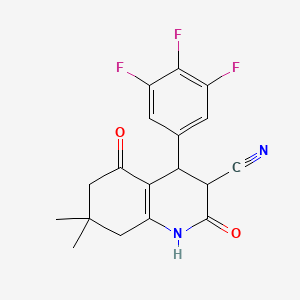
Sdh-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sdh-IN-10: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound exhibits significant antifungal activity, making it a valuable tool in both scientific research and potential agricultural applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-10 typically involves the preparation of quinolin-2(1H)-one analogues.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often include the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sdh-IN-10 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides and amines, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific substituents introduced during the synthesis.
Applications De Recherche Scientifique
Chemistry: Sdh-IN-10 is used as a model compound to study the inhibition of succinate dehydrogenase, providing insights into the design of new inhibitors with enhanced efficacy .
Biology: In biological research, this compound is employed to investigate the role of succinate dehydrogenase in cellular metabolism and energy production. It is also used to study the effects of enzyme inhibition on cellular processes .
Medicine: While not used directly in clinical settings, this compound serves as a lead compound in the development of new antifungal agents. Its ability to inhibit succinate dehydrogenase makes it a potential candidate for treating fungal infections .
Industry: In the agricultural industry, this compound is explored for its potential as a fungicide. Its antifungal properties can help protect crops from fungal pathogens, thereby improving yield and quality .
Mécanisme D'action
Sdh-IN-10 exerts its effects by binding to the active site of succinate dehydrogenase, thereby inhibiting its activity. This inhibition disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain, leading to a decrease in cellular energy production. The molecular targets include the flavoprotein subunit of succinate dehydrogenase, which is essential for its catalytic activity .
Comparaison Avec Des Composés Similaires
- Carboxin
- Fluxapyroxad
- Boscalid
- Benzovindiflupyr
- Bixafen
- Penflufen
Comparison: Compared to these similar compounds, Sdh-IN-10 exhibits unique structural features that enhance its binding affinity and inhibitory activity against succinate dehydrogenase. For instance, the presence of specific substituents on the quinolinone core can significantly improve its antifungal efficacy. Additionally, this compound’s ability to form stable complexes with the enzyme makes it a promising candidate for further development .
Propriétés
Formule moléculaire |
C18H15F3N2O2 |
|---|---|
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H15F3N2O2/c1-18(2)5-12-15(13(24)6-18)14(9(7-22)17(25)23-12)8-3-10(19)16(21)11(20)4-8/h3-4,9,14H,5-6H2,1-2H3,(H,23,25) |
Clé InChI |
IDYFQCNLLKHSDK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C(C(=O)N2)C#N)C3=CC(=C(C(=C3)F)F)F)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















